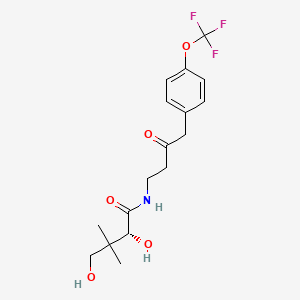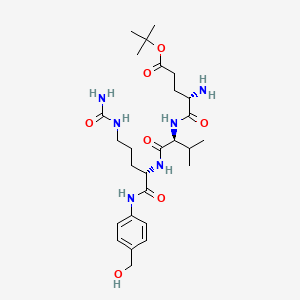
c-ABL-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
c-ABL-IN-2 is a potent and selective inhibitor of the Abelson tyrosine kinase (c-Abl). This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of various cancers and neurodegenerative diseases. The Abelson tyrosine kinase plays a crucial role in cell differentiation, proliferation, and survival, making it a valuable target for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of c-ABL-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route often begins with the preparation of a core scaffold, followed by the introduction of specific functional groups that confer the desired inhibitory activity. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the final product. This process often requires optimization of reaction conditions, purification techniques, and quality control measures to meet regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to ensure the purity and identity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
c-ABL-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Conditions often involve acidic or basic environments and controlled temperatures.
Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and hydrogen gas. Conditions typically involve the use of solvents such as ethanol or tetrahydrofuran.
Substitution: Common reagents include halogens (chlorine, bromine) and nucleophiles (amines, thiols). Conditions often involve the use of polar solvents and catalysts.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new functionalized derivatives with altered biological activity.
Aplicaciones Científicas De Investigación
c-ABL-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of Abelson tyrosine kinase in various chemical reactions and pathways.
Biology: Employed in cell biology studies to investigate the effects of Abelson tyrosine kinase inhibition on cell differentiation, proliferation, and survival.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, such as chronic myeloid leukemia, and neurodegenerative diseases, such as Parkinson’s disease.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting Abelson tyrosine kinase.
Mecanismo De Acción
c-ABL-IN-2 exerts its effects by selectively inhibiting the activity of the Abelson tyrosine kinase. This inhibition disrupts the kinase’s ability to phosphorylate its substrates, leading to the suppression of downstream signaling pathways involved in cell differentiation, proliferation, and survival. The molecular targets of this compound include the ATP-binding site of the kinase, where it competes with ATP and prevents the transfer of phosphate groups to substrate proteins. This inhibition ultimately results in the induction of apoptosis and the suppression of tumor growth.
Comparación Con Compuestos Similares
c-ABL-IN-2 is unique in its high selectivity and potency for the Abelson tyrosine kinase compared to other similar compounds. Some similar compounds include:
Imatinib (STI-571): A well-known Abelson tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia. While effective, it has a broader target profile and may cause off-target effects.
Nilotinib: Another Abelson tyrosine kinase inhibitor with improved selectivity and potency compared to imatinib. It is used in cases where imatinib resistance develops.
Dasatinib: A dual inhibitor of Abelson tyrosine kinase and Src family kinases, offering a broader spectrum of activity but with potential for increased side effects.
This compound stands out due to its superior selectivity for Abelson tyrosine kinase, making it a promising candidate for further development and therapeutic applications.
Propiedades
Fórmula molecular |
C21H20N4O |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
4-methyl-N-(1-propan-2-ylimidazol-4-yl)-3-(2-pyridin-3-ylethynyl)benzamide |
InChI |
InChI=1S/C21H20N4O/c1-15(2)25-13-20(23-14-25)24-21(26)19-8-6-16(3)18(11-19)9-7-17-5-4-10-22-12-17/h4-6,8,10-15H,1-3H3,(H,24,26) |
Clave InChI |
GKJBFICXNCICKT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)NC2=CN(C=N2)C(C)C)C#CC3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





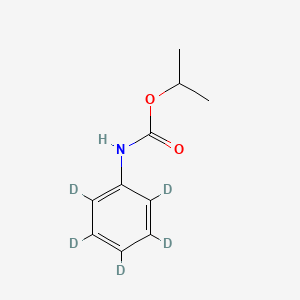
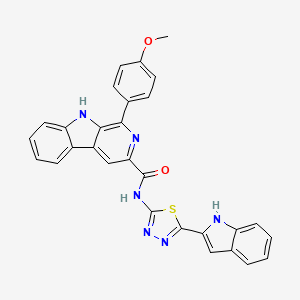
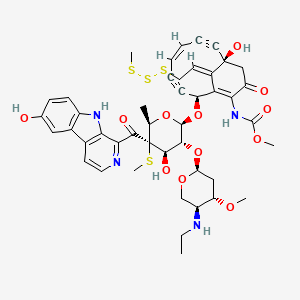
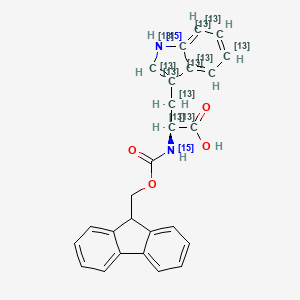



![(3P)-4-[4-(hydroxymethyl)phenyl]-3-(2H-tetrazol-5-yl)pyridine-2-sulfonamide](/img/structure/B12407087.png)
![[(2R,4S,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12407091.png)
